![molecular formula C15H25NO4 B2393606 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid CAS No. 2225144-51-2](/img/structure/B2393606.png)
1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the Boc group is typically introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base . The carboxylic acid group could be introduced through various methods, such as oxidation or via a Grignard reaction with carbon dioxide.Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid . The carboxylic acid group can react with bases to form salts, or with alcohols to form esters.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with Boc-protected amines are stable under basic conditions but can be deprotected under acidic conditions .Scientific Research Applications
- Boronic Acid Derivatives : The compound’s boronic acid functionality can be exploited for drug design. Researchers have explored its potential as a building block for boron-containing drugs, especially in cancer therapy and antiviral agents .
- Prodrug Design : The tert-butoxycarbonyl (Boc) protecting group can be strategically removed in vivo, allowing controlled drug release. This prodrug approach enhances drug stability during transport and storage .
- Diels-Alder Reactions : N-Boc-pyrrole participates in Diels-Alder reactions, forming endo-adducts with retention of stereochemistry. These reactions are valuable for creating complex molecular architectures .
- Cyclopropanation : It reacts with methyl phenyldiazoacetate to yield monocyclopropane and dicyclopropane products. These reactions are useful in constructing strained ring systems .
- Functionalization of Surfaces : The Boc-protected pyrrole can be tethered to surfaces, such as nanoparticles or electrodes, for applications in sensors, catalysis, or molecular recognition .
- Bioconjugation : Researchers have used N-Boc-pyrrole as a handle for site-specific bioconjugation. By selectively deprotecting the Boc group, they can attach the compound to biomolecules or surfaces .
- Chiral Separations : The chiral nature of N-Boc-pyrrole makes it useful in chiral chromatography and enantioselective separations .
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Chemical Biology
Analytical Chemistry
Education and Training
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-9-15(12(17)18)8-6-4-5-7-11(15)16/h11H,4-10H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUPRPFHSGEDMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.